1,6,6-Trimethylbicyclo[2.1.1]hexane-5-carboxylic acid
CAS No.: 92015-51-5
Cat. No.: VC4132420
Molecular Formula: C10H16O2
Molecular Weight: 168.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 92015-51-5 |
|---|---|
| Molecular Formula | C10H16O2 |
| Molecular Weight | 168.23 g/mol |
| IUPAC Name | 1,6,6-trimethylbicyclo[2.1.1]hexane-5-carboxylic acid |
| Standard InChI | InChI=1S/C10H16O2/c1-9(2)6-4-5-10(9,3)7(6)8(11)12/h6-7H,4-5H2,1-3H3,(H,11,12) |
| Standard InChI Key | FYOAMBSBKRDLQN-UHFFFAOYSA-N |
| SMILES | CC1(C2CCC1(C2C(=O)O)C)C |
| Canonical SMILES | CC1(C2CCC1(C2C(=O)O)C)C |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The compound’s molecular formula is C₁₀H₁₆O₂, with a molecular weight of 168.23 g/mol . Its IUPAC name, 1,6,6-trimethylbicyclo[2.1.1]hexane-5-carboxylic acid, reflects the bicyclic framework’s substitution pattern. Key structural features include:
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A bicyclo[2.1.1]hexane core with bridgehead methyl groups at positions 1 and 6.
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A carboxylic acid group at position 5, enabling hydrogen bonding and derivatization.
The stereochemistry of the compound is defined as (1R,4S) based on ChemSpider data , which influences its reactivity and interactions in biological systems.
Table 1: Key Physicochemical Properties
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of bicyclo[2.1.1]hexane derivatives often involves cycloaddition reactions or C–H functionalization. For 1,6,6-trimethylbicyclo[2.1.1]hexane-5-carboxylic acid, two primary routes are hypothesized:
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Crossed [2+2] Cycloaddition:
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C–H Functionalization:
Table 2: Hypothetical Synthesis Routes
| Method | Key Steps | Yield/Selectivity | Source |
|---|---|---|---|
| Photochemical Cycloaddition | Alkene + ketone → bicyclo[2.1.1]hexane → oxidation | Moderate | |
| C–H Carboxylation | Bicyclohexane + CO₂ → carboxylic acid | Low to moderate |
Functionalization Reactions
The carboxylic acid group enables diverse derivatization:
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Esterification: Forms esters for materials science applications.
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Reduction: Converts to alcohols or aldehydes (e.g., 1,6,6-trimethylbicyclo[2.1.1]hexane-5-carbaldehyde) .
Applications in Scientific Research
Medicinal Chemistry
Bicyclo[2.1.1]hexanes are valued as rigidified cyclopentane analogs, reducing conformational flexibility in drug candidates . For example:
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Peptidomimetics: The carboxylic acid group facilitates incorporation into peptide backbones, enhancing metabolic stability .
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Enzyme Inhibitors: The rigid scaffold may improve binding affinity to target proteins .
Materials Science
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Polymer Additives: The compound’s thermal stability (predicted boiling point: ~183°C) suits it for high-performance polymers.
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Coordination Chemistry: Carboxylate ligands can form metal-organic frameworks (MOFs) with unique porosity.
Research Findings and Challenges
Recent Advances
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Photocatalytic Activation: Bicyclo[1.1.0]butanes undergo oxidative [2σ+2π] cycloaddition with alkenes to yield bicyclo[2.1.1]hexanes, though the carboxylic acid derivative remains underexplored .
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Stereochemical Control: Asymmetric synthesis of (1R,4S)-configured derivatives has been achieved, enabling enantioselective applications .
Limitations
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